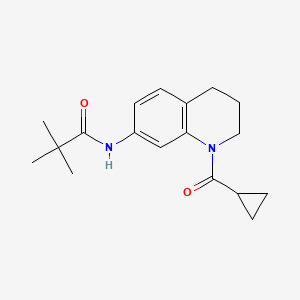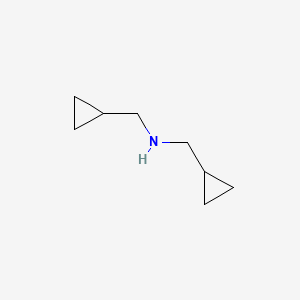
Bis(cyclopropylmethyl)amine
Übersicht
Beschreibung
Bis(cyclopropylmethyl)amine: is an organic compound characterized by the presence of two cyclopropylmethyl groups attached to a central amine
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(cyclopropylmethyl)amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals . Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors . Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating diseases . Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Wirkmechanismus
Target of Action
Bis(cyclopropylmethyl)amine is a type of polyamine, a group of molecules that play crucial roles in various physiological and pathophysiological processes . The primary targets of this compound are likely to be proteins and enzymes involved in these processes.
Mode of Action
Polyamines, including this compound, are known to interact with proteins and nucleic acids, influencing their structure and function . They can bind to DNA, RNA, and proteins, affecting their stability and activity . The exact mode of action of this compound remains to be elucidated.
Biochemical Pathways
This compound, as a polyamine, is likely to be involved in several biochemical pathways. Polyamines are known to play roles in cell growth, differentiation, gene expression, and signal transduction . They are also involved in the regulation of ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms . These processes can modulate downstream transcriptomic, proteomic, metabolomic, and hormonal pathways affecting growth, development, and stress tolerance .
Result of Action
As a polyamine, it is likely to have significant effects on cellular proliferation, differentiation, and apoptosis . It may also influence the stability and activity of various proteins and nucleic acids .
Biochemische Analyse
Biochemical Properties
It is known that cyclopropane-containing compounds, like Bis(cyclopropylmethyl)amine, have unique structural and chemical properties that attract wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology .
Cellular Effects
It is known that amines can have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Amines are known to participate in a variety of biochemical reactions. For instance, they can form imines through a reaction with aldehydes or ketones
Temporal Effects in Laboratory Settings
It is known that amines can be analyzed using gas chromatography, which is accurate and performs one analysis within eight minutes .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-known. Amines are involved in various metabolic processes. For instance, polyamines, a type of amine, have been found to regulate plant growth, development, and stress tolerance .
Transport and Distribution
It is known that amines are generally soluble in water due to their hydroxyl groups .
Subcellular Localization
Techniques such as mass spectrometry-based approaches have been developed for mapping protein subcellular localization , which could potentially be applied to study the localization of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Leuckart Reaction: Another method involves the Leuckart reaction, where cyclopropylmethyl ketone is reacted with formamide and formic acid under heating conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes using optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(cyclopropylmethyl)amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidation: N-oxides, other oxidized derivatives.
Reduction: Simpler amines, hydrocarbons.
Substitution: Various substituted amines and derivatives.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: A simpler analog with one cyclopropyl group attached to the amine.
Cyclopropylmethylamine: Contains one cyclopropylmethyl group attached to the amine.
Bis(cyclopropyl)amine: Contains two cyclopropyl groups attached to the amine.
Uniqueness: Bis(cyclopropylmethyl)amine is unique due to the presence of two cyclopropylmethyl groups, which impart distinct steric and electronic properties. This structural feature enhances its reactivity and binding affinity in various chemical and biological contexts .
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-(cyclopropylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7(1)5-9-6-8-3-4-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHWCHOEOKIPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-15-thione](/img/structure/B2599205.png)
![2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2599208.png)

![3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione](/img/structure/B2599210.png)
![N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B2599211.png)
![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)
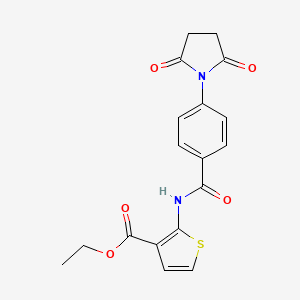
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride](/img/structure/B2599218.png)
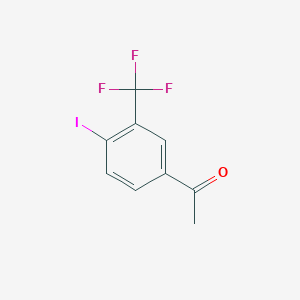

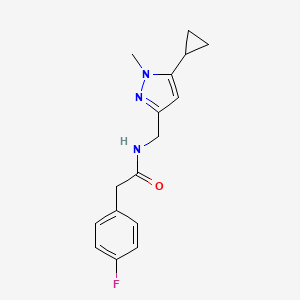
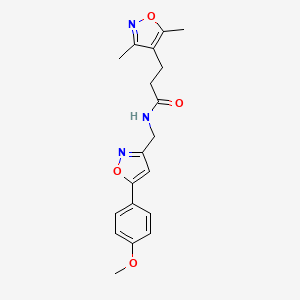
![5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2599227.png)
